NFAT Transcription Factor Regulator

Beschreibung

Structure

3D Structure

Eigenschaften

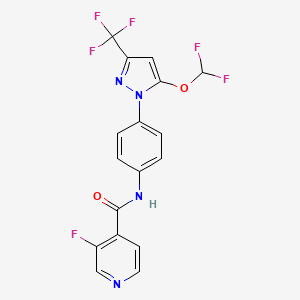

IUPAC Name |

N-[4-[5-(difluoromethoxy)-3-(trifluoromethyl)pyrazol-1-yl]phenyl]-3-fluoropyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10F6N4O2/c18-12-8-24-6-5-11(12)15(28)25-9-1-3-10(4-2-9)27-14(29-16(19)20)7-13(26-27)17(21,22)23/h1-8,16H,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGCRLPUGFWHAGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=C(C=NC=C2)F)N3C(=CC(=N3)C(F)(F)F)OC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10F6N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Classification and Mechanisms of Action of Chemical Regulators of Nfat Transcription Factors

Calcineurin Activity Inhibitors

Inhibitors of calcineurin activity represent a significant class of NFAT regulators. These molecules function by directly or indirectly suppressing the phosphatase activity of calcineurin, which is essential for the dephosphorylation and subsequent nuclear translocation of NFAT proteins. nih.gov By inhibiting calcineurin, these compounds effectively block NFAT-mediated gene transcription. These inhibitors are further subdivided based on their mechanism of action.

Immunophilin-Dependent Inhibitors

A prominent group of calcineurin inhibitors relies on the formation of a complex with intracellular proteins known as immunophilins. pharmgkb.org The resulting drug-immunophilin complex then binds to calcineurin, sterically hindering its phosphatase activity. nih.govnih.gov

Cyclosporin (B1163) A (CsA) is a cyclic peptide that exerts its regulatory effect on NFAT by first binding to the ubiquitously expressed intracellular protein, cyclophilin A (CypA). nih.govnih.gov This binding event induces a conformational change in CsA, allowing the CsA-CypA complex to interact with high affinity to calcineurin. nih.gov This ternary complex of CsA, CypA, and calcineurin effectively obstructs the active site of calcineurin, preventing it from dephosphorylating its substrates, including NFAT. nih.govyoutube.com

Tacrolimus (B1663567), also known as FK506, is a macrolide lactone that operates through a similar, yet distinct, mechanism to CsA. pharmgkb.org Tacrolimus binds to the FK506-binding protein 12 (FKBP12), another type of immunophilin. pharmgkb.orgnih.gov The resulting Tacrolimus-FKBP12 complex then acquires the ability to bind to calcineurin. nih.govresearchgate.netnih.gov This interaction physically blocks the access of substrates, such as NFAT, to the catalytic site of calcineurin. nih.govresearchgate.net

Both the CsA-CypA and Tacrolimus-FKBP12 complexes function as potent inhibitors of calcineurin's serine/threonine phosphatase activity. nih.govpharmgkb.org By binding to calcineurin, these complexes prevent the dephosphorylation of serine residues in the regulatory domain of NFAT proteins. nih.govnih.gov This phosphorylation state is critical, as it masks the nuclear localization signal of NFAT, keeping it sequestered in the cytoplasm. nih.gov Consequently, the inhibition of calcineurin's phosphatase activity by these immunophilin-dependent inhibitors directly blocks the nuclear translocation and activation of NFAT, thereby suppressing the transcription of NFAT-target genes, such as interleukin-2 (B1167480) (IL-2) in T-cells. nih.govyoutube.com

Calcineurin-NFAT Interaction Disruptors

A more targeted approach to regulating NFAT activity involves the disruption of the specific protein-protein interaction between calcineurin and NFAT, without necessarily inhibiting the general phosphatase activity of calcineurin. nih.gov This strategy offers the potential for greater selectivity and potentially fewer off-target effects compared to broad calcineurin inhibitors.

Peptide-Based Inhibitors (e.g., VIVIT, ZIZIT, CP9-ZIZIT)

Researchers have developed peptide-based inhibitors that are designed to mimic the NFAT docking site on calcineurin, thereby competitively inhibiting the binding of endogenous NFAT. nih.gov

The VIVIT peptide (with the sequence MAGPHPVIVITGPHEE) was identified through a screening process and binds with high affinity to the NFAT docking site on calcineurin. iscabiochemicals.comnih.gov This binding selectively blocks the interaction between calcineurin and NFAT, preventing NFAT dephosphorylation and activation, without affecting the phosphatase activity of calcineurin towards other substrates. iscabiochemicals.comnih.gov

Building upon the VIVIT peptide, further modifications have led to the development of more potent and stable inhibitors. ZIZIT is a rationally designed peptide where the two valine residues in VIVIT were replaced with tert-leucine, resulting in a tenfold increase in potency. researchgate.net Further optimization by replacing a C-terminal proline with a cis-proline analog led to ZIZIT-cisPro , which exhibits a binding affinity for calcineurin in the nanomolar range and demonstrates improved resistance to proteolysis. nih.govnih.gov

Small Organic Molecule Interaction Blockers (e.g., INCA-6)

A key regulatory step in NFAT activation is its direct interaction with the phosphatase calcineurin. pnas.org This interaction is a prerequisite for calcineurin to dephosphorylate NFAT, a step that unmasks a nuclear localization signal and permits NFAT's translocation into the nucleus to activate gene expression. A therapeutic strategy, therefore, is to physically block this protein-protein interaction using small organic molecules. pnas.orgnih.gov These inhibitors are distinct from compounds like cyclosporin A or FK506, which target the catalytic site of calcineurin and inhibit its activity towards all substrates. pnas.org By specifically targeting the NFAT docking site, these interaction blockers offer a more selective means of inhibiting NFAT signaling. pnas.orgabcam.com

One prominent example of such a compound is INCA-6 (Inhibitor of NFAT-Calcineurin Association-6). rndsystems.commedchemexpress.com INCA-6, also known as Triptycene-1,4-quinone, is a cell-permeable molecule that effectively prevents the calcineurin-NFAT signaling cascade. medchemexpress.commedchemexpress.com It functions by binding to a substrate recognition site on calcineurin, thereby inhibiting NFAT dephosphorylation, its subsequent import into the nucleus, and the induction of downstream target genes like cytokines. abcam.comrndsystems.comcaymanchem.com Research has shown that INCA-6 and other related compounds bind to an allosteric site on calcineurin, centered on a specific cysteine residue, which is distinct from the primary docking site for NFAT's "PxIxIT" motif. nih.gov This binding induces a conformational change in calcineurin that prevents it from effectively recognizing and binding to NFAT. nih.gov

| Property | Value | Source |

|---|---|---|

| Chemical Name | 9,10-dihydro-9,10[1',2']-benzenoanthracene-1,4-dione | caymanchem.com |

| Molecular Formula | C₂₀H₁₂O₂ | rndsystems.comcaymanchem.com |

| Molecular Weight | 284.31 g/mol | abcam.comrndsystems.com |

| Binding Affinity (Kd) | ~800 nM | abcam.comrndsystems.com |

| CAS Number | 3519-82-2 | rndsystems.comcaymanchem.com |

Modulators of NFAT Phosphorylation and Dephosphorylation Beyond Calcineurin

While the phosphatase calcineurin is the primary activator of NFAT through dephosphorylation, the inactivation and export of NFAT from the nucleus are actively managed by a suite of kinases. These kinases re-phosphorylate NFAT at multiple serine residues located in its regulatory domain, which masks the nuclear localization signal and exposes a nuclear export signal. This phosphorylation-dependent nuclear export is a critical mechanism for terminating NFAT-driven gene transcription. Several distinct families of kinases participate in this process, providing multiple points of regulatory control.

Kinase-Mediated Regulation of NFAT Activity

The re-phosphorylation of nuclear NFAT is not a random event but a highly orchestrated process involving several kinases that often work in a coordinated or hierarchical fashion. These kinases act as gatekeepers, ensuring that NFAT activity is terminated once the initial activating signal (e.g., a rise in intracellular calcium) subsides.

Glycogen (B147801) Synthase Kinase 3 (GSK-3), particularly the GSK-3β isoform, is a key serine/threonine kinase that promotes the nuclear export of NFATc proteins. nih.govwikipathways.org In T-cells, signals from the T-cell receptor (TCR) lead to the nuclear localization of NFAT, but GSK-3 actively counteracts this by phosphorylating NFAT, which stimulates its export from the nucleus. wikipathways.org Therefore, inhibiting GSK-3 activity can mimic a costimulatory signal, leading to sustained nuclear presence of NFAT. wikipathways.org Studies have demonstrated that the inhibition of GSK-3 is a necessary step for the full activation of NFAT during processes like vascular smooth muscle cell wound repair. nih.gov Overexpression of an active form of GSK-3β can delay the nuclear accumulation of NFAT and reduce its transcriptional activity. nih.gov Mechanistically, GSK-3 has been shown to control T-cell exhaustion by suppressing the nuclear import of NFAT and thereby dampening the expression of exhaustion-related genes. nih.gov

Casein Kinase 1 (CK1) is another crucial kinase responsible for maintaining NFAT1 in its inactive, phosphorylated state within the cytoplasm of resting cells. nih.govnih.gov Research has shown that NFAT regulation involves the coordinated action of different kinases on distinct serine-rich motifs. nih.gov CK1 specifically phosphorylates the serine-rich region 1 (SRR-1) motif, which is a primary region controlling NFAT1 nuclear import. nih.gov In resting T-cells, CK1 and NFAT1 exist together in a high-molecular-weight complex. nih.gov Upon cell stimulation, this complex dissociates, allowing for NFAT activation. nih.gov Disruption of the docking interaction between CK1 and NFAT1 is sufficient to cause the aberrant translocation of NFAT1 into the nucleus even in resting cells. nih.govnih.gov Furthermore, CK1 can act synergistically with GSK-3 to regulate the efficient nuclear export of NFAT1. nih.gov

Dual-specificity tyrosine-phosphorylation regulated kinase 1A (DYRK1A) functions as a priming kinase for NFAT phosphorylation. ahajournals.org It is believed to phosphorylate NFAT first, which then allows for subsequent phosphorylation by other kinases like GSK-3. This priming action is a key step in the inactivation and nuclear export of NFAT. DYRK1A is often part of a negative feedback loop; for instance, in cardiomyocytes, calcineurin/NFAT signaling can increase the expression of DYRK1A, which then helps to terminate the signal by phosphorylating and inactivating NFAT. ahajournals.org

Harmine (B1663883), a natural β-carboline alkaloid, is a potent and selective inhibitor of DYRK1A. nih.gov By inhibiting DYRK1A, harmine disrupts the NFAT inactivation pathway. nih.govnih.gov For example, studies on melanin (B1238610) synthesis have shown that harmine treatment leads to the nuclear translocation of NFATC3, a potential substrate of DYRK1A. nih.gov The inhibition of DYRK1A by harmine has been identified as the likely mechanism for its ability to induce the proliferation of pancreatic β-cells, a process mediated through the NFAT family of transcription factors. nih.govacs.org

| Target Kinase | IC₅₀ | Source |

|---|---|---|

| DYRK1A | 33 nM | |

| DYRK1B | 166 nM | |

| DYRK2 | 1.9 µM | |

| DYRK4 | 80 µM |

The Mitogen-Activated Protein Kinase (MAPK) family, which includes the well-characterized p38, ERK (extracellular signal-regulated kinases), and JNK (c-Jun N-terminal kinases) subfamilies, also plays a role in regulating NFAT activity. nih.govtocris.com These kinases are central hubs that integrate signals from various stimuli, including cellular stress and inflammatory cytokines, to orchestrate cellular responses like proliferation, differentiation, and apoptosis. nih.govtocris.comnih.gov

The p38 MAPK pathway, in particular, has been shown to negatively regulate calcineurin-NFAT signaling. researchgate.net Studies using genetic inhibition of the p38 pathway in cardiac tissue revealed a significant upregulation of NFAT transcriptional activity and nuclear translocation. researchgate.net This suggests that p38 activity normally serves to restrain NFAT activation. The downstream targets of p38 can include other kinases and transcription factors that may interfere with or oppose the function of NFAT. researchgate.net

Similarly, JNK and ERK pathways are activated by a wide range of signals and phosphorylate numerous substrates, including transcription factors that can cooperate with NFAT on composite promoter elements or otherwise modulate its activity. nih.govresearchgate.net The activation of JNK and p38 leads to the phosphorylation of conventional substrates like c-Jun and ATF2, which are components of the AP-1 transcription factor complex, a known partner for NFAT in regulating gene expression. nih.gov

Endogenous Calcineurin Inhibitors (e.g., RCANs/MCIPs, CAIN/CABIN-1)

The activity of calcineurin, the phosphatase responsible for dephosphorylating and activating NFAT, is tightly controlled by several endogenous protein inhibitors. researchgate.netnih.gov These inhibitors provide a crucial feedback mechanism to prevent over-activation of NFAT signaling.

Regulator of Calcineurin (RCANs)/Modulatory Calcineurin-Interacting Proteins (MCIPs) RCANs, also known as Modulatory Calcineurin-Interacting Proteins (MCIPs), are a family of proteins that bind directly to calcineurin to inhibit its phosphatase activity. nih.gov One prominent member, MCIP1 (also known as DSCR1), is preferentially expressed in the heart, skeletal muscle, and brain. nih.gov The transcription of the gene for MCIP1 is itself induced by calcineurin-NFAT signaling, establishing a negative feedback loop where NFAT activation leads to the production of its own inhibitor. nih.gov This feedback regulation is vital for tempering the cellular response to calcium signals.

Calcineurin Inhibitor (CAIN)/Calcineurin-Binding Protein 1 (CABIN-1) CAIN, also known as CABIN-1, is another key endogenous inhibitor that specifically binds to the activated form of calcineurin, thereby blocking its signaling activity. nih.govgenecards.orgwikipedia.org Found within the nucleus, CABIN-1 acts as a negative regulator of T-cell receptor (TCR) signaling by repressing calcineurin-mediated pathways. nih.govuniprot.org Overexpression of CABIN-1 has been shown to inhibit the transcriptional activation of NFAT-responsive elements in the interleukin-2 (IL-2) promoter and prevent the dephosphorylation of NFAT upon T-cell activation. nih.gov Interestingly, during apoptosis, the enzyme calpain can cleave CAIN/CABIN-1, which in turn leads to the activation of calcineurin, suggesting a complex regulatory role in cell fate decisions. nih.gov

Modulators of NFAT DNA Binding and Transcriptional Activity

Once inside the nucleus, NFAT must bind to specific DNA sequences and often cooperates with other transcription factors, notably Activator Protein-1 (AP-1), to regulate gene expression. nih.govharvard.edu Several compounds can modulate NFAT's function at this stage through distinct mechanisms.

Certain compounds can directly interfere with the ability of NFAT to bind to its DNA recognition sites. Salicylates, including Triflusal (2-acetoxy-4-trifluoromethylbenzoic acid), have been identified as inhibitors of NFAT-dependent transcription through a mechanism different from calcineurin inhibition. nih.govnih.gov Studies show that Triflusal and its main metabolite inhibit the expression of numerous NFAT-regulated cytokine genes. nih.gov Mechanistic experiments revealed that these salicylates inhibit the DNA-binding and transactivation capabilities of NFAT without affecting its phosphorylation state or its translocation to the nucleus. nih.gov This indicates a direct interference with the NFAT-DNA interaction as the mode of action.

The synergistic activation of many immune-response genes depends on the cooperative binding of NFAT and the AP-1 (Fos-Jun) heterodimer to composite DNA sites. harvard.edu This forms a quaternary NFAT:AP-1:DNA complex. A novel strategy for immunomodulation is to specifically disrupt this complex. Through high-throughput screening, a small molecule named Compound 10 (N-(3-acetamidophenyl)-2-[5-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanylacetamide) was identified. pnas.orgnih.gov Compound 10 disrupts the formation of the NFAT:AP-1:DNA complex at specific composite sites, such as the antigen-receptor response element-2 (ARRE-2) in the IL-2 promoter. pnas.orgnih.govdntb.gov.ua Crucially, it achieves this without preventing the binding of either NFAT or AP-1 alone to DNA. pnas.org The mechanism involves Compound 10 binding to DNA in a sequence-selective manner, thereby allosterically inhibiting the assembly of the full transcriptional complex. pnas.org

The transcriptional activity of NFAT can also be regulated by signaling pathways that influence the chromatin environment at target gene promoters. The RhoA signaling pathway provides a key example of this type of modulation. nih.govnih.gov Activation of RhoA has been shown to inhibit NFAT-dependent transcription and IL-2 production in T cells. nih.gov This inhibition does not occur by blocking NFAT's nuclear localization or its ability to bind DNA. nih.gov Instead, the RhoA pathway acts on the transcriptional co-activators of NFAT and the local chromatin structure. Specifically, RhoA activation leads to a decrease in the level of acetylated histone H3 at the IL-2 promoter, a modification typically associated with active transcription. nih.gov This suggests that RhoA signaling can create a more repressive chromatin state, thereby inhibiting the transcriptional activity of the already-bound NFAT.

Compounds Affecting Upstream Calcium Signaling Pertinent to NFAT Activation (e.g., Calcium Ionophores)

The canonical NFAT activation pathway is initiated by a sustained increase in intracellular calcium concentration ([Ca2+]i). researchgate.netyoutube.com Therefore, compounds that manipulate this initial signal can profoundly affect NFAT activation.

Calcium ionophores, such as A23187 and Ionomycin, are lipid-soluble molecules that transport calcium ions across cell membranes, leading to a rapid and sustained increase in intracellular calcium levels. nih.govresearchgate.net In experimental settings, these compounds are widely used to potently stimulate the NFAT pathway. nih.govresearchgate.net The influx of calcium activates calmodulin, which in turn activates calcineurin, leading to the dephosphorylation and nuclear translocation of NFAT. youtube.com While these are activators used for research purposes, they demonstrate the principle that modulating upstream calcium signals is a powerful way to control the entire NFAT pathway.

Mentioned Compounds

Other Modulators Identified Through High-Throughput Screening

High-throughput screening (HTS) methodologies have accelerated the discovery of novel chemical regulators of NFAT transcription factors. These large-scale assays enable the rapid assessment of vast compound libraries for their ability to modulate NFAT signaling pathways. The following section details a selection of such modulators, outlining their specific mechanisms of action and key research findings.

Vaccarin (B1429031): A flavonoid glycoside, vaccarin has been identified as an inhibitor of the NFAT signaling pathway. Research indicates that vaccarin can suppress the transcription of downstream transcription factors, including c-Fos and NFATc1. researchgate.net Its mechanism involves the inhibition of the NF-κB and MAPK (p38, ERK, and JNK) signaling pathways, which are upstream of NFATc1 activation. researchgate.net By targeting these pathways, vaccarin effectively blocks the nuclear translocation and transcriptional activity of NFATc1.

NFATc1-IN-1: This compound is a potent inhibitor of Receptor Activator of Nuclear Factor-κB Ligand (RANKL)-induced osteoclast formation, with a reported half-maximal inhibitory concentration (IC50) of 1.57 μM. nih.gov The anti-osteoclastogenic effects of NFATc1-IN-1 are achieved by reducing the RANKL-induced nuclear translocation of NFATc1. nih.gov By preventing the accumulation of NFATc1 in the nucleus, this inhibitor effectively curtails the transcription of genes essential for osteoclast differentiation and function.

Sappanone A: A homoisoflavanone, sappanone A has demonstrated inhibitory effects on inflammatory responses, which are partly mediated through the modulation of NFAT signaling. While its primary anti-inflammatory actions are often attributed to the inhibition of the NF-κB and Nrf2 pathways, studies have shown that it can also impact MAPK signaling. nih.gov The MAPK pathway is a known regulator of NFAT activity, suggesting that Sappanone A's influence on this pathway contributes to its modulation of NFAT-dependent transcription.

KRN2: KRN2 is a selective inhibitor of the NFAT5 isoform, with a reported IC50 of 100 nM. nih.gov Its mechanism of action is distinct in that it does not affect high-salt-induced NFAT5 activation but specifically targets inflammatory signaling pathways. mdpi.com KRN2 functions by inhibiting the binding of the p65 subunit of NF-κB to the Nfat5 promoter, thereby suppressing the transcriptional activation of NFAT5 in response to inflammatory stimuli like lipopolysaccharide (LPS). nih.govmdpi.com This selective inhibition makes KRN2 a significant tool for studying the specific roles of NFAT5 in inflammation.

Lumichrome: Lumichrome is a metabolite of riboflavin. While research has explored its various biological activities, direct and detailed evidence of its mechanism of action as a modulator of NFAT transcription factors is not well-established in the current scientific literature. Its effects on other signaling pathways, such as AKT/β-catenin, have been noted, but a specific role in the direct regulation of NFAT remains to be fully elucidated.

Usnic Acid: This lichen-derived compound has been shown to inhibit the transcriptional and translational expression of NFATc1. mdpi.com The inhibitory effect of usnic acid on NFATc1 is mediated through the downregulation of RANKL-induced activation of the extracellular signal-regulated kinase (ERK) pathway. mdpi.com By attenuating ERK phosphorylation, usnic acid prevents the subsequent activation and expression of NFATc1, a master regulator of osteoclastogenesis.

Duvelisib (B560053): Identified as a novel inhibitor of NFATc1 and NFATc2, duvelisib attenuates NFAT transcriptional activity through a unique mechanism. nih.govcore.ac.uk Unlike many other NFAT inhibitors, it does not prevent the nuclear translocation of NFAT proteins nor does it inhibit the phosphatase activity of calcineurin. nih.govcore.ac.uk Instead, duvelisib is thought to interfere with the binding of nuclear NFAT to its consensus DNA promoter sequence, thereby blocking the transcription of target genes. nih.govcore.ac.uk This action is independent of its known role as a PI3K inhibitor. core.ac.uk

NFAT Transcription Factor Regulator-1: This compound is a potent inhibitor of interleukin-2 (IL-2) synthesis, with a reported IC50 of 182 nM. nih.gov Given that IL-2 gene expression is a hallmark of NFAT activation in T-cells, the inhibitory action of this regulator strongly suggests its interference with the NFAT signaling pathway. mdpi.com It also demonstrates inhibitory effects on the proliferation of human and rat peripheral blood mononuclear cells. nih.gov

Anandamide (B1667382): The endocannabinoid anandamide has been shown to modulate the inositol (B14025) trisphosphate (IP3)/NFATc1 signaling pathway. mdpi.com In the context of mercuric chloride-induced acute kidney injury, administration of anandamide was found to quell the increase in both IP3 and NFATc1. This suggests that anandamide can interfere with the calcium signaling cascade that leads to the activation and nuclear translocation of NFATc1.

Maxacalcitol (B1676222): This vitamin D analog has been shown to retard the progression of left ventricular hypertrophy by inhibiting the calcineurin-NFAT pathway. mdpi.com Research indicates that maxacalcitol promotes the ubiquitination and degradation of calcineurin A, the catalytic subunit of calcineurin. mdpi.com By reducing the protein levels of calcineurin A, maxacalcitol effectively dampens the dephosphorylation of NFAT, leading to decreased NFAT activity. mdpi.com

KMUP-1: This xanthine (B1682287) derivative has been found to suppress the calcineurin/NFATc4 signaling pathway. In studies related to cardiomyocyte hypertrophy, KMUP-1 was observed to attenuate the upregulation of calcineurin protein expression and the subsequent nuclear translocation of NFATc4. By inhibiting this pathway, KMUP-1 can modulate the expression of genes involved in pathological cardiac growth.

Summary of Other NFAT Modulators

| Compound Name | NFAT Target/Pathway | Mechanism of Action | IC50 |

| Vaccarin | NFATc1 | Inhibits NF-κB and MAPK signaling pathways, leading to reduced transcription of c-Fos and NFATc1. researchgate.net | Not Reported |

| NFATc1-IN-1 | NFATc1 | Reduces RANKL-induced nuclear translocation of NFATc1. nih.gov | 1.57 μM |

| Sappanone A | NFAT (indirect) | Modulates MAPK signaling, which is upstream of NFAT activation. nih.gov | Not Reported |

| KRN2 | NFAT5 | Selectively inhibits inflammatory-induced NFAT5 expression by blocking NF-κB p65 binding to the Nfat5 promoter. nih.govmdpi.com | 100 nM nih.gov |

| Lumichrome | NFAT | Direct mechanism of action on NFAT signaling is not well-established. | Not Reported |

| Usnic Acid | NFATc1 | Inhibits RANKL-mediated ERK activation, leading to reduced transcriptional and translational expression of NFATc1. mdpi.com | Not Reported |

| Duvelisib | NFATc1, NFATc2 | Interferes with the binding of nuclear NFAT to its consensus DNA promoter sequence without affecting nuclear translocation or calcineurin activity. nih.govcore.ac.uk | Not Reported |

| This compound-1 | NFAT | Inhibits IL-2 synthesis, a downstream event of NFAT activation. nih.gov | 182 nM nih.gov |

| Anandamide | NFATc1 | Modulates the IP3/NFATc1 signaling pathway, interfering with the calcium cascade that activates NFATc1. mdpi.com | Not Reported |

| Maxacalcitol | Calcineurin-NFAT | Promotes the ubiquitination and degradation of calcineurin A, leading to reduced NFAT activity. mdpi.com | Not Reported |

| KMUP-1 | Calcineurin/NFATc4 | Attenuates the expression of calcineurin and the nuclear translocation of NFATc4. | Not Reported |

Cellular and Molecular Effects of Nfat Transcription Factor Regulators

Impact on NFAT Subcellular Localization Dynamics

The activity of four of the five NFAT family members, NFATc1 through NFATc4, is tightly controlled by their phosphorylation status, which dictates their location within the cell. pnas.org In resting cells, NFAT proteins are heavily phosphorylated and reside in the cytoplasm. youtube.com Cellular stimulation that leads to sustained increases in intracellular calcium ([Ca2+]i) activates the calmodulin-dependent serine/threonine phosphatase, calcineurin. youtube.commdpi.com Calcineurin then binds to and dephosphorylates multiple serine residues on NFAT proteins, which exposes a nuclear localization signal (NLS) and promotes their rapid translocation into the nucleus. mdpi.comnih.gov

NFAT regulators primarily function by interfering with this critical translocation step.

Calcineurin Inhibitors : Compounds like Cyclosporin (B1163) A (CsA) and Tacrolimus (B1663567) (FK506) are potent inhibitors of NFAT signaling. They function by binding to intracellular proteins (immunophilins), and this complex then inhibits the phosphatase activity of calcineurin. youtube.comnih.gov By preventing NFAT dephosphorylation, these inhibitors ensure that NFAT proteins remain phosphorylated and sequestered in the cytoplasm, thereby blocking their nuclear import and subsequent transcriptional activity. patsnap.comnih.gov

Peptide Inhibitors : A selective peptide inhibitor known as VIVIT, derived from the NFAT-binding domain of the human NFAT-interacting protein, specifically blocks the interaction between calcineurin and NFAT. mdpi.com This prevents NFAT dephosphorylation without disrupting other calcineurin-dependent pathways, thus inhibiting NFAT nuclear translocation. rndsystems.com

Kinase Activity : Conversely, nuclear kinases such as glycogen (B147801) synthase kinase 3 (GSK3) and p38 MAP kinase mediate the re-phosphorylation of NFAT in the nucleus. nih.gov This re-phosphorylation masks the NLS and promotes nuclear export, returning NFAT to the cytoplasm and terminating the signal. nih.gov Therefore, regulators that modulate the activity of these nuclear kinases can also influence the duration of NFAT's residency in the nucleus.

The dynamics of NFAT translocation can be isoform-specific. For instance, in primary hippocampal neurons, NFATc2 isoforms exhibit very fast translocation kinetics, while NFATc4 isoforms translocate to the nucleus more slowly. nih.gov Furthermore, while NFATc1 activation can lead to its persistent nuclear localization, NFATc3 may be only transiently imported before being rapidly exported back to the cytoplasm, a process dependent on nuclear export mechanisms. nih.gov

Regulation of NFAT-Dependent Gene Expression

Once in the nucleus, NFAT proteins bind to specific DNA sequences in the promoter or enhancer regions of target genes. They often cooperate with other transcription factors, most notably Activator protein-1 (AP-1), to regulate gene expression. pnas.orgmdpi.com This combinatorial control allows for a nuanced response where the pattern of gene expression is determined by the specific NFAT isoform and the available partner transcription factors. pnas.org NFAT regulators, by controlling the availability of nuclear NFAT, directly influence the transcription of a vast array of genes.

Cytokines (e.g., IL-2, IL-4, IL-5, IL-10, IL-13, IL-17, IFN-γ, GM-CSF, TNF-α)

NFAT is a master regulator of cytokine gene expression in immune cells.

Pro-inflammatory and T-helper Cytokines : The expression of many key cytokines involved in T-cell activation and differentiation is highly dependent on NFAT. This includes Interleukin-2 (B1167480) (IL-2), a crucial T-cell growth factor, and various T-helper (Th) cell-polarizing cytokines like IL-4, IL-5, IL-13 (Th2), and IFN-γ (Th1). pnas.orgashpublications.org The promoters for the genes encoding IL-2, IL-3, and GM-CSF often require cooperative binding of NFAT and AP-1 for full activation. the-scientist.comnih.gov NFATc2-deficient mice show reduced production of IL-6, IL-13, and IL-17 in a model of colitis. nih.gov

Tumor Necrosis Factor-alpha (TNF-α) : TNF-α production in T cells is directly regulated by NFAT1 and NFAT2. ashpublications.org However, unlike IL-2, its induction can be achieved by NFAT alone, without the absolute requirement for AP-1 cooperation. the-scientist.com

Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) : GM-CSF is a direct transcriptional target of NFAT and is essential for myeloid cell development. ashpublications.org Its expression in T cells is dependent on the NFAT:AP-1 complex. pnas.orgthe-scientist.com

Interleukin-10 (IL-10) : The anti-inflammatory cytokine IL-10 is also regulated by NFAT. The distal cis-regulatory element of the IL-10 gene is bound by NFAT1 in activated Th1 and Th2 cells. ashpublications.org

Cell Surface Receptors (e.g., CD40L, CXCR5, PD-1)

NFAT controls the expression of several cell surface receptors that are critical for immune cell function, migration, and regulation.

CD40 Ligand (CD40L) : This costimulatory molecule, essential for T-cell help to B-cells and other antigen-presenting cells, is a well-established NFAT target gene. nih.govnih.gov

CXCR5 : The chemokine receptor CXCR5 is required for the migration of T follicular helper (Tfh) cells into B-cell follicles. nih.gov NFAT2, along with NFAT1, controls the expression of CXCR5, which is essential for germinal center formation and humoral immunity. nih.gov

Programmed Death-1 (PD-1) : The inhibitory receptor PD-1 (CD279), a key mediator of T-cell exhaustion, is transcriptionally regulated by NFATc1. nih.govnih.gov The calcineurin inhibitor Cyclosporin A and specific NFAT inhibitors lead to a sharp reduction in PD-1 expression. nih.gov The promoter region of the PD-1 gene contains a binding site for NFATc1, and its mutation abrogates promoter activity. nih.gov

Enzymes (e.g., COX-2, Cathepsin K, TRAP, MMP-9)

NFAT signaling extends to the regulation of various enzymes involved in inflammation, tissue remodeling, and bone metabolism.

Cyclooxygenase-2 (COX-2) : The NFAT5-HIF-1α-Cox-2 axis has been implicated in the progression of certain cancers, indicating a role for NFAT in regulating this key inflammatory enzyme. nih.gov

Osteoclast-related Enzymes : NFATc1 is considered the master regulator of osteoclast differentiation. It drives the expression of genes essential for bone resorption, including Tartrate-resistant acid phosphatase (TRAP) and Cathepsin K.

Matrix Metalloproteinase-9 (MMP-9) : In breast cancer, CD147 has been shown to affect MMP-9 expression by regulating the activity of NFAT1. nih.gov Furthermore, studies in vascular smooth muscle cells have shown that NF-κB, a frequent partner of NFAT, is required for the cytokine-induced upregulation of MMP-1, -3, and -9. nih.gov In osteoclasts, both Cathepsin K and MMP-9 can translocate to the nucleus and may play a role in epigenetic regulation, affecting osteoclast activation. nih.gov

Other Downstream Target Genes (e.g., MDM2, Id2, WNT16b)

NFAT's regulatory scope includes genes involved in cell cycle control, oncogenesis, and developmental pathways.

MDM2 : The mdm2 oncogene, a key negative regulator of the p53 tumor suppressor, is a direct transcriptional target of NFAT1. nih.govnih.gov NFAT1 binds to the mdm2 promoter and upregulates its transcription, a mechanism that can be independent of p53. nih.govnih.gov

Id2 (Inhibitor of DNA binding 2) : NFAT signaling can regulate the expression of Id proteins, which are important regulators of cell differentiation and proliferation.

WNT16b : The WNT signaling pathway, crucial for development and tissue homeostasis, can be influenced by NFAT. For example, NFATc2 is associated with the WNT pathway in non-small cell lung carcinoma. nih.gov

Modulation of Protein-Protein Interactions within the NFAT Signaling Cascade

The function of NFAT is critically dependent on its interaction with other proteins. Regulators can influence these interactions to modulate the final transcriptional output.

NFAT-Calcineurin Interaction : As mentioned, this is a primary target. Calcineurin inhibitors (CsA, FK506) and peptide inhibitors (VIVIT) physically block the association between calcineurin and NFAT, preventing NFAT activation. mdpi.comnih.govrndsystems.com

NFAT-AP-1 Interaction : The cooperative binding of NFAT and AP-1 (a dimer of Fos and Jun proteins) to composite DNA sites is a hallmark of productive immune responses, leading to the expression of cytokines like IL-2. pnas.orgnih.gov The formation of this complex is dependent on signaling pathways that activate both NFAT (via calcium) and AP-1 (via MAPK pathways). qiagen.com Conditions that activate NFAT without sufficient AP-1 activation can lead to a different transcriptional program associated with T-cell anergy or tolerance. pnas.org

NFAT-NF-κB Interaction : NFAT and NF-κB, another key immune transcription factor, can physically interact. This interaction can regulate the nuclear localization and transcriptional activity of both factors, coordinating complex cellular responses like cardiac hypertrophy. ahajournals.org

Interactions with Co-activators and Co-repressors : Once bound to DNA, NFAT recruits other proteins to either activate or repress gene transcription. For example, NFAT can direct histone acetyltransferases (like p300) or histone deacetylases (HDACs) to specific gene promoters, thereby altering chromatin structure and gene accessibility. nih.govoup.com For instance, RhoA signaling can inhibit NFAT-dependent transcription by decreasing histone H3 acetylation at the IL-2 promoter, without preventing NFAT from binding to the DNA. nih.gov

Influence on Post-Translational Modifications of NFAT (e.g., Acetylation, SUMOylation)

The activity of Nuclear Factor of Activated T-cells (NFAT) transcription factors is intricately regulated by a variety of post-translational modifications (PTMs), which fine-tune their function, localization, and stability. Among these, acetylation and SUMOylation play critical roles in modulating NFAT's transcriptional output. These modifications can act as molecular switches, converting NFAT from a transcriptional activator to a repressor, or vice versa, and are influenced by a host of cellular enzymes and interacting proteins.

Acetylation

Acetylation, the addition of an acetyl group to a lysine (B10760008) residue, is a key post-translational modification that often correlates with transcriptional activation. embopress.org While direct evidence for the widespread acetylation of NFAT proteins themselves is still emerging, it is well-established that NFAT factors are pivotal in recruiting histone acetyltransferases (HATs) to the promoters of target genes. nih.govnih.gov This recruitment leads to the acetylation of histones, which in turn creates a more open chromatin structure that is permissive for transcription. nih.govnih.gov

A notable example of this is the regulation of the c-Myc proto-oncogene in pancreatic cancer cells. nih.govnih.gov Upon stimulation, NFAT binds to the c-Myc promoter and recruits the histone acetyltransferase p300. nih.gov This p300-dependent histone acetylation is a crucial step that facilitates the subsequent recruitment of other transcription factors, like ELK-1, to form a productive transcriptional complex, ultimately driving c-Myc expression and cell proliferation. nih.govnih.gov

The interplay between acetylation and other PTMs is a recurring theme in protein regulation. researchgate.netnih.gov Acetylation and SUMOylation can occur on the same lysine residues, suggesting a competitive relationship where one modification can preclude the other. researchgate.net In the context of NFAT, this competition could provide a sophisticated mechanism for rapidly switching between gene activation and repression.

SUMOylation

SUMOylation is a reversible process involving the covalent attachment of a Small Ubiquitin-like Modifier (SUMO) protein to a target. nih.govnih.govfrontiersin.org This modification is increasingly recognized as a major regulator of NFAT function, generally leading to transcriptional repression. nih.govnih.gov The process is dynamic and involves a cascade of enzymes, including E1 activating, E2 conjugating, and E3 ligating enzymes. nih.govfrontiersin.org

Research has shown that specific isoforms of NFAT, such as NFATc1, are subject to SUMOylation. nih.govnih.gov The long isoform, NFATc1/C, can be modified by SUMO1 at two sites within its C-terminal domain. nih.gov This modification has profound consequences for NFATc1's function. Instead of activating gene expression, SUMOylated NFATc1 becomes a transcriptional repressor. nih.gov

The mechanism behind this switch involves the subnuclear relocalization of NFATc1. Upon SUMOylation, NFATc1/C translocates to promyelocytic leukemia nuclear bodies (PML-nbs). nih.govnih.gov Within these nuclear structures, SUMOylated NFATc1 recruits histone deacetylases (HDACs), such as HDAC2. nih.gov The recruitment of HDACs leads to the deacetylation of histones at the promoters of NFAT target genes, most notably the Interleukin-2 (IL-2) gene. nih.gov This results in a more condensed chromatin state, which is transcriptionally inactive, thereby repressing IL-2 expression. nih.gov

The effect of SUMOylation on NFAT activity can be cell-type specific. nih.gov For instance, in primary hippocampal neurons, SUMOylation represses the transcriptional activity of NFATc1, NFATc2, and NFATc3, whereas in cortical neurons, it only affects NFATc1 and NFATc2. nih.gov This highlights the context-dependent nature of NFAT regulation by post-translational modifications. The reversibility of SUMOylation is managed by SUMO-specific proteases (SENPs), which can remove SUMO from its target, adding another layer of regulatory control. nih.govnih.gov

The functional outcome of NFATc1 SUMOylation is not universally repressive for all target genes. While it strongly suppresses IL-2 production, it has been observed to enhance the expression of other cytokines like Interferon-gamma (IFNγ) and Interleukin-13 (IL-13). nih.gov This indicates that SUMOylation serves to fine-tune the transcriptional program controlled by NFATc1, rather than acting as a simple on/off switch. nih.gov

Research Findings on NFAT Post-Translational Modifications

Biological and Preclinical Significance of Nfat Regulator Modulation

Immunomodulation and Inflammatory Responses

NFAT signaling is a cornerstone of immune regulation, influencing both the adaptive and innate branches of the immune system. nih.gov The activation of NFAT proteins is tightly controlled by calcium signaling, which, upon receptor engagement in immune cells, triggers the phosphatase calcineurin to dephosphorylate NFAT, leading to its nuclear translocation and subsequent gene transcription. nih.gov This pathway is a critical checkpoint in initiating and shaping immune responses.

NFAT proteins are central to T cell biology, governing their activation, proliferation, and differentiation into various effector and regulatory subsets. nih.govashpublications.org Upon T cell receptor (TCR) engagement, NFAT proteins cooperate with other transcription factors, notably activator protein 1 (AP-1), to drive the expression of genes essential for T cell activation, including the critical growth factor IL-2 and its receptor. ashpublications.orgfrontiersin.org

The differentiation of CD4+ helper T (Th) cells into distinct lineages is heavily influenced by NFAT.

Th1 and Th2 Differentiation: NFAT1 plays a role in regulating the transcription of polarizing cytokines such as interferon-gamma (IFN-γ) and IL-4, which are the signature cytokines for Th1 and Th2 cells, respectively. ashpublications.org NFAT4 has been shown to enhance the expression of IFN-γ and tumor necrosis factor-alpha (TNF-α) in Th1 cells, while attenuating the expression of IL-4 and IL-5 in Th2 cells. cellsignal.com Furthermore, Early growth response protein-1 (EGR1) cooperates with NFAT1 and NFAT2 to bind to the Il4 enhancer element in Th2 cells. nih.gov

Th17 Differentiation: NFAT is also important in the induction of cytokines characteristic of Th17 cells, which are critical for defense against extracellular pathogens. nih.gov NFAT1 and NFAT2 can directly bind to the promoters of Il17a and Il17f, the signature cytokines of Th17 cells. nih.gov

Regulatory T (Treg) Cell Differentiation and Function: NFAT plays a dual role in both the induction of pro-inflammatory responses and the maintenance of immune tolerance through its involvement in regulatory T (Treg) cells. nih.gov In peripherally induced Treg (iTreg) cells, TCR-dependent NFAT activation, in conjunction with TGFβ-dependent Smad3 activation, is crucial for inducing the expression of the master Treg transcription factor, Foxp3. nih.gov In both natural and induced Treg cells, NFAT forms a complex with Foxp3, which is essential for the suppressive function of these cells by inducing Treg-associated genes like CD25 and CTLA-4. nih.gov

T Follicular Helper (Tfh) Cell Differentiation: The differentiation and function of T follicular helper (Tfh) cells, which are specialized in providing help to B cells, are also under the control of NFAT. nih.gov In Tfh cells, NFAT, along with AP-1, regulates the expression of genes that govern their differentiation (e.g., IRF4 and BATF), their migration to B cell follicles (e.g., CXCR5), and their ability to help B cells (e.g., CD40L, IL-4, and IL-21). nih.gov

NFAT signaling is also integral to the function of B lymphocytes. In B cells, NFATc1 and, upon activation, NFATc2 are the predominantly expressed isoforms. wikipedia.org These transcription factors are involved in critical B cell processes such as antigen presentation, proliferation, and apoptosis. wikipedia.org Following B-cell receptor (BCR) stimulation, NFATc1 expression is induced, and it, along with NFATc2, controls a genetic program that influences the fate of splenic B cells. nih.gov NFAT can also regulate the expression of IL-10 in B cells through a Ca2+ signaling pathway upon BCR stimulation. ashpublications.org The transcription factor Blimp-1, a master regulator of plasma cell differentiation, is also influenced by NFAT signaling. nih.gov

The role of NFAT extends beyond the adaptive immune system to modulate the functions of various innate immune cells. nih.govashpublications.org

Macrophages: In macrophages, NFAT activation can be triggered by pro-inflammatory cytokines like TNF-α. wikipedia.org NFATc1 has been shown to influence the production of pro-inflammatory cytokines and the expression of co-stimulatory molecules in macrophages. nih.gov Furthermore, in response to stimuli like zymosan, the kinase LRRK2 can regulate NFAT translocation to the nucleus, thereby modulating the inflammatory response. ashpublications.org

Dendritic Cells (DCs): Ligation of pattern recognition receptors (PRRs) such as dectin 1 and Toll-like receptor 4 (TLR4) on dendritic cells can activate the calcineurin/NFAT pathway. ashpublications.org This activation leads to the production of IL-2 by DCs, which in turn can activate natural killer (NK) cells and regulatory T cells. ashpublications.org NFAT signaling also governs the DC life cycle, inducing apoptosis in terminally differentiated DCs in response to lipopolysaccharide (LPS), a mechanism that helps limit excessive immune activation. ashpublications.org

Mast Cells: NFATc factors are activated in mast cells following exposure to inflammatory stimuli, contributing to the regulation of the immune response. nih.gov

Neutrophils: Human neutrophils express both NFAT2 and NFAT4. ashpublications.org IgE-mediated activation of neutrophils leads to NFAT-regulated expression of cyclo-oxygenase and release of prostaglandins. ashpublications.org The expression of several genes important for innate immune responses, including IL-10 and Cox2, is dependent on calcineurin/NFAT signaling in neutrophils. ashpublications.org

Natural Killer (NK) Cells: As mentioned, IL-2 produced by NFAT-activated DCs can enhance the activation of NK cells. ashpublications.org

Platelets: While detailed research is ongoing, the fundamental role of calcium signaling in platelet activation suggests a potential involvement of NFAT pathways.

A key function of NFAT across various immune cells is the regulation of pro-inflammatory gene expression. ashpublications.org NFAT, often in cooperation with AP-1, directly controls the transcription of a multitude of pro-inflammatory cytokines. nih.gov

| Cytokine | Regulating NFAT Factor(s) | Cellular Context |

| Interleukin-2 (B1167480) (IL-2) | NFATc1, NFATc2, NFAT4 | T cells, Dendritic Cells |

| Tumor Necrosis Factor-alpha (TNF-α) | NFATc1, NFATc2 | T cells, Macrophages |

| Interferon-gamma (IFN-γ) | NFATc1, NFATc4 | T cells (Th1) |

| Interleukin-4 (IL-4) | NFATc1, NFATc2 | T cells (Th2) |

| Interleukin-17 (IL-17) | NFATc1, NFATc2 | T cells (Th17) |

| Interleukin-6 (IL-6) | NFAT | Retinal Pigment Epithelial Cells |

| Interleukin-8 (IL-8) | NFAT | Retinal Pigment Epithelial Cells |

| Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) | NFAT | Retinal Pigment Epithelial Cells |

NFAT-dependent transcription of these cytokines is a critical driver of inflammatory responses in various pathological conditions, including autoimmune diseases and cancer-associated inflammation. nih.govstanford.edu For instance, in rheumatoid arthritis, TNF-α stimulates NFAT activation, creating a feedback loop that likely contributes to the disease's pathogenesis. nih.gov

Tissue Development and Homeostasis

Beyond its well-established role in the immune system, NFAT signaling is also a key regulator of the development and maintenance of non-immune tissues, most notably skeletal muscle. wikipedia.org

The calcineurin-NFAT signaling pathway is a critical mediator of nerve activity-dependent gene expression in skeletal muscle, thereby controlling the specification of muscle fiber types. nih.govpnas.org Skeletal muscle is composed of different fiber types, broadly classified as slow-twitch (Type I) and fast-twitch (Type II), which exhibit distinct metabolic and contractile properties. nih.gov

Research has shown that all four calcium-regulated NFAT isoforms (NFATc1, NFATc2, NFATc3, and NFATc4) are expressed in adult skeletal muscle and act in a coordinated manner to regulate fiber type-specific gene transcription. nih.gov The specific combination of NFAT family members that translocate to the nucleus depends on the pattern of motor neuron activity. nih.gov

Slow-Twitch Fiber Program: The expression of slow myosin heavy chain (MyHC-slow), a hallmark of slow-twitch fibers, is promoted by the activation of the calcineurin-NFAT pathway. pnas.orgresearchgate.net Studies using a specific inhibitory peptide, VIVIT, which blocks calcineurin-dependent NFAT activation, have demonstrated that this pathway is necessary for the expression of MyHC-slow. pnas.org Conversely, a constitutively active form of NFATc1 can stimulate the MyHC-slow promoter. pnas.org NFATc1, in particular, has been shown to be required for the proper balance of slow and fast fibers and for the fast-to-slow fiber type switching that occurs in response to exercise. nih.gov

Fast-Twitch Fiber Program: The regulation of fast-twitch fiber genes also involves NFAT signaling. For instance, the expression of the fast MyHC-2B gene appears to be regulated solely by NFATc4. nih.gov Interestingly, NFATc1 can act as a negative regulator of the activity of MyoD, a key transcription factor for fast fiber genes, in a DNA-binding independent manner. nih.gov

The intricate interplay of different NFAT isoforms in response to physiological cues highlights the importance of this signaling pathway in establishing and maintaining the functional diversity of skeletal muscle.

Bone Remodeling (Osteoclastogenesis)

The process of bone remodeling is a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts. nih.gov The nuclear factor of activated T-cells (NFAT) transcription factors, particularly NFATc1, are pivotal in regulating this process, primarily by controlling the differentiation of osteoclasts, the cells responsible for bone degradation. nih.govnih.gov

Receptor activator of nuclear factor-κB ligand (RANKL) is a crucial cytokine that, along with macrophage colony-stimulating factor (M-CSF), drives the differentiation of monocyte/macrophage lineage cells into mature osteoclasts. nih.govnih.gov The binding of RANKL to its receptor, RANK, on osteoclast precursors initiates a signaling cascade that leads to the activation of several transcription factors, including NF-κB, c-Fos, and ultimately, NFATc1. nih.govnih.gov This signaling involves the activation of phospholipase C-γ (PLC-γ), which elevates intracellular calcium levels. nih.gov The rise in calcium activates the phosphatase calcineurin, which dephosphorylates NFATc1, enabling its translocation into the nucleus. nih.govnih.gov

Once in the nucleus, NFATc1 acts as a master switch, auto-amplifying its own expression and activating the transcription of genes essential for osteoclast function and bone resorption. nih.govnih.gov This auto-amplification loop is a critical event specific to osteoclast differentiation. nih.gov Studies have demonstrated that the ectopic expression of NFATc1 can rescue the defect in osteoclast formation in NFATc1-deficient precursor cells. nih.gov Conversely, mice with deleted NFATc1 genes exhibit severe osteopetrosis, a condition characterized by abnormally dense bones due to impaired osteoclast function. nih.gov

While NFATc1 is the primary player, other NFAT family members also contribute to bone homeostasis. NFATc2, for instance, stimulates the initial transcription of NFATc1 in response to RANKL, preceding the auto-amplification phase. nih.govjci.org On the other hand, NFAT signaling in osteoblasts, the bone-forming cells, appears to have a more complex and sometimes contradictory role. Some studies suggest that NFATc1 activation in osteoblasts can enhance bone mass by promoting osteoblast proliferation and driving the expression of chemoattractants that recruit osteoclast precursors, thereby coupling bone formation to resorption. nih.govcngb.org Other research indicates a negative regulatory role, where constitutively active NFATc1 inhibits osteoblast differentiation. nih.gov NFATc2 has been shown to cooperate with the osteoblast-specific transcription factor Osterix to promote the expression of type I collagen, a major component of the bone matrix. nih.govjci.org

The critical role of the calcineurin-NFAT pathway in osteoclastogenesis has made it a target for therapeutic intervention in bone-related disorders. nih.gov Calcineurin inhibitors, such as Cyclosporin (B1163) A and Tacrolimus (B1663567) (FK506), have been shown to suppress osteoclast formation and bone resorption by blocking NFAT activation. nih.gov These inhibitors effectively block the dephosphorylation and subsequent nuclear translocation of NFAT, thereby preventing the transcription of osteoclast-specific genes. nih.gov

Cardiac Development and Myocardial Function (e.g., Hypertrophy)

The NFAT family of transcription factors plays a crucial role in both the embryonic development of the heart and the adaptive and maladaptive responses of the adult myocardium to various stimuli, most notably cardiac hypertrophy. nih.govnih.gov Cardiac hypertrophy is an increase in the size of cardiomyocytes, which can be a physiological adaptation or a pathological response to conditions like hypertension and valvular disease, often progressing to heart failure. nih.govnih.gov

During cardiac development, NFAT signaling is essential for the proper formation of cardiac valves and septa. jci.orgnih.gov Targeted disruption of the Nfatc1 gene in mice leads to embryonic lethality due to severe defects in the development of these structures. nih.gov Furthermore, NFAT is required for the proper development of the atrial myocardium, where its inhibition leads to a thinned atrial wall and disorganized sarcomeres. nih.gov This is, in part, due to NFAT's role in regulating the transcription of key cardiac structural proteins like cardiac troponin-I and troponin-T. nih.gov

In the adult heart, the calcineurin-NFAT signaling pathway is a central mediator of pathological cardiac hypertrophy. nih.govnih.gov Various hypertrophic stimuli, including neurohormonal agonists like endothelin-1 (B181129) and angiotensin-II, activate G-protein coupled receptors, leading to an increase in intracellular calcium. nih.gov This sustained calcium signal activates calcineurin, which then dephosphorylates NFAT proteins, primarily NFATc3 and NFATc4, promoting their translocation to the nucleus. nih.govnih.gov Once in the nucleus, NFATs cooperate with other transcription factors, such as GATA4, myocyte enhancer factor 2 (MEF2), and CREB-binding protein (CBP), to reactivate a "fetal gene program." nih.govnih.gov This program involves the expression of genes like those for atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and β-myosin heavy chain, which are characteristic of the hypertrophic state. nih.govnih.govnih.gov

Studies using transgenic mice have demonstrated that cardiac-specific activation of calcineurin or NFAT is sufficient to induce massive hypertrophy. nih.govnih.gov Conversely, inhibition of this pathway, either genetically or pharmacologically, can prevent or ameliorate cardiac hypertrophy in response to pressure overload. nih.govfrontiersin.org For instance, the administration of the NFAT inhibitory peptide VIVIT has been shown to be effective in a rat model of pressure overload-induced cardiac hypertrophy. nih.gov Furthermore, a novel approach using an adeno-associated viral vector to express a decoy oligonucleotide (dON) targeting NFATc1-c4 has shown promise in preventing and treating cardiac hypertrophy and heart failure in mice. nih.govnih.gov

The signaling network regulating NFAT in the heart is complex, with several kinases, including glycogen (B147801) synthase kinase-3β (GSK3β) and c-Jun N-terminal kinase (JNK), acting as negative regulators by promoting the re-phosphorylation and nuclear export of NFAT. nih.govcngb.org This intricate balance of phosphorylation and dephosphorylation allows for the fine-tuning of the hypertrophic response. cngb.org

Neural Development and Axon Growth

The calcineurin-NFAT signaling pathway is emerging as a critical regulator of various aspects of neural development, including axon growth and guidance, as well as the survival and differentiation of neural precursor cells. nih.govnih.govmdpi.com NFAT transcription factors act as integrators of calcium signals, which are known to play a fundamental role in shaping the developing nervous system. nih.govencyclopedia.pub

During the development of the vertebrate nervous system, NFAT activity is crucial for the proper extension and organization of sensory and commissural axons. nih.govnih.gov Studies in mice with combined mutations in Nfatc2, Nfatc3, and Nfatc4 have revealed significant defects in axon projection. nih.govnih.gov The activation of NFAT in neurons is triggered by signaling from neurotrophins and guidance cues like netrins, which modulate intracellular calcium levels through L-type calcium channels. nih.gov This calcium influx activates calcineurin, leading to the dephosphorylation and nuclear import of NFAT proteins. nih.govnih.gov Once in the nucleus, NFATs are thought to collaborate with other transcription factors to regulate the expression of genes necessary for axon elongation and pathfinding. nih.gov

The dynamic shuttling of NFAT proteins into and out of the nucleus, controlled by a balance between the phosphatase calcineurin and various kinases like GSK-3β, allows neurons to finely tune their transcriptional response to guidance cues. nih.govnih.gov This suggests that NFAT signaling may help to integrate signals for axon growth with those for guidance, ensuring the formation of precise neural circuits. nih.gov

Beyond axon guidance, NFAT signaling also influences the behavior of neural precursor cells (NPCs). mdpi.comelsevierpure.com Research indicates that NFAT proteins are active in neurogenic regions of the brain and in cultured NPCs. mdpi.com Inhibition of NFAT activation with the peptide VIVIT has been shown to reduce the proliferation and migration of NPCs while increasing cell death. mdpi.com Conversely, activation of NFATc3, a predominant isoform in NPCs, can reduce proliferation while promoting migration and differentiation into both astrocytes and neurons. mdpi.com This suggests a complex, context-dependent role for NFAT in regulating the transition from neural stem cells to mature neural cell types.

Furthermore, NFAT signaling is implicated in oligodendrocyte differentiation and myelination. frontiersin.orgresearchgate.net NFAT proteins are considered targets of the key oligodendrocyte transcription factor Sox10, and their levels increase during oligodendrocyte differentiation. frontiersin.org Inhibition of NFAT activity has been shown to impede this process both in vitro and in vivo. frontiersin.org Mechanistically, NFAT proteins appear to cooperate with Sox10 to fine-tune the expression of other critical transcription factors involved in myelination. frontiersin.org

Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental process in development, tissue repair, and various pathological conditions. The modulation of NFAT transcription factors plays a significant role in regulating this complex process, acting as a key convergence point for both pro- and anti-angiogenic signals. nih.govyoutube.com

The pro-angiogenic factor, vascular endothelial growth factor (VEGF), is a primary driver of angiogenesis. nih.gov Upon binding to its receptor on endothelial cells, VEGF initiates a signaling cascade that leads to an increase in intracellular calcium. nih.gov This calcium signal activates calcineurin, which in turn dephosphorylates NFAT proteins, primarily NFATc1 and NFATc2, leading to their nuclear translocation and transcriptional activity. nih.govnih.gov Once activated, NFAT drives the expression of genes that are critical for endothelial cell proliferation, migration, and tube formation, all essential steps in the angiogenic process. nih.govnih.gov Other pro-angiogenic factors, such as basic fibroblast growth factor (bFGF), also appear to activate NFATc2. nih.gov

Several NFAT target genes involved in angiogenesis have been identified. One of the key targets is cyclooxygenase-2 (COX-2), an enzyme that mediates the production of prostaglandins, which are known to promote angiogenesis. youtube.com More recent genome-wide studies have identified additional NFATc1 target genes in endothelial cells, including CXCR7 and RND1, which are involved in regulating cell migration and vascular barrier function, respectively. nih.gov This suggests that NFATc1 dynamically binds to the regulatory regions of a host of angiogenesis-related genes to orchestrate the endothelial cell response to VEGF. nih.gov

Conversely, NFAT signaling is also modulated by inhibitors of angiogenesis. Pigment epithelium-derived factor (PEDF), a potent anti-angiogenic factor, has been shown to block the activation of NFATc2. nih.gov This suggests that the balance between pro- and anti-angiogenic signals in the cellular microenvironment is integrated at the level of NFAT activity. nih.gov The signaling pathways upstream of NFAT in this context involve c-Jun NH2-terminal kinases (JNKs), with JNK-2 being implicated in the cytoplasmic retention of NFATc2 by PEDF. nih.gov

The importance of the calcineurin-NFAT pathway in angiogenesis is further underscored by the effects of its inhibitors. The calcineurin inhibitor Tacrolimus (FK506) has been shown to inhibit not only endothelial cell migration but also breast tumor cell migration, suggesting that targeting NFAT could be a therapeutic strategy to inhibit angiogenesis in cancer. youtube.com Similarly, the NFAT inhibitor INCA-6 has been demonstrated to inhibit human retinal microvascular endothelial cell proliferation and tube formation and to reduce pathological neovascularization in a rat model of oxygen-induced retinopathy. nih.gov

Pathological Contexts

Autoimmune and Inflammatory Disorders (e.g., Rheumatoid Arthritis, Sepsis-Induced Acute Lung Injury)

The NFAT family of transcription factors, originally identified for their role in T-cell activation, are central players in the pathogenesis of various autoimmune and inflammatory disorders. nih.govnih.gov Their ability to regulate the expression of pro-inflammatory cytokines and mediate the function of multiple immune cells places them at the heart of these complex diseases.

In Rheumatoid Arthritis (RA) , a chronic autoimmune disease characterized by synovial inflammation and joint destruction, the calcineurin-NFAT pathway is significantly implicated. nih.govnih.gov Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), which are abundant in the RA synovium, can activate the calcineurin-NFAT pathway in macrophages and synoviocytes. nih.gov This activation, in turn, stimulates the production of more TNF-α and other inflammatory mediators, creating a vicious cycle that perpetuates inflammation. nih.gov Calcineurin inhibitors like Cyclosporin A (CsA) and Tacrolimus (FK506) have been shown to block this pathway and reduce TNF-α expression in RA synoviocytes, and CsA has demonstrated clinical efficacy in ameliorating RA disease activity. nih.gov Furthermore, NFATc1 is a master regulator of osteoclastogenesis, and its activity contributes directly to the bone erosion seen in RA. nih.gov

Beyond the calcineurin-dependent NFATs, NFAT5, which is activated by osmotic stress and other inflammatory stimuli, also plays a critical role in RA. nih.govyoutube.com NFAT5 is highly expressed in the rheumatoid synovium and its activity is increased by pro-inflammatory cytokines. nih.gov It regulates key pathological processes in RA, including the proliferation and survival of synovial fibroblasts and the angiogenesis that sustains the inflamed synovium. nih.govcngb.org In animal models, a partial deficiency of NFAT5 leads to a significant suppression of arthritis. nih.gov NFAT5 has also been shown to confer resistance to apoptosis in RA macrophages, contributing to the persistence of these inflammatory cells in the joint. jci.org

In the context of Sepsis-Induced Acute Lung Injury (ALI) , a life-threatening condition characterized by overwhelming inflammation in the lungs, NFAT signaling has emerged as a key pathogenic mechanism. nih.govnih.gov Studies have identified a pivotal role for NFATc3 in regulating the phenotype of macrophages during sepsis-induced ALI. nih.gov Upon stimulation by bacterial components like lipopolysaccharide (LPS), NFATc3 is activated in macrophages and transcriptionally regulates the expression of inflammatory genes, including those for CCR2 and TNF-α. nih.govnih.gov Macrophages deficient in NFATc3 are less inflammatory and cause less damage to the endothelial barrier of the lung microvasculature. nih.gov Moreover, the adoptive transfer of NFATc3-deficient macrophages has been shown to protect mice from LPS-induced ALI. nih.gov A specific peptide inhibitor of calcineurin-NFAT interaction, CP9-ZIZIT, has been shown to effectively reduce NFATc3 activation, leading to a decrease in inflammatory cytokines and pulmonary edema in murine models of sepsis. nih.gov This highlights the potential of targeting NFATc3 as a therapeutic strategy for this devastating condition.

Renal Diseases (e.g., Kidney Injury, Fibrosis, Apoptosis of Renal Tubular Epithelial Cells)

NFAT signaling pathways are increasingly recognized as important mediators in the pathogenesis of various renal diseases, contributing to kidney injury, fibrosis, and the apoptosis of renal cells. nih.govnih.gov

In glomerular diseases, the activation of NFAT in podocytes, the specialized cells that form a critical part of the kidney's filtration barrier, can have severe consequences. nih.gov Studies have shown that the activation of NFATc1 in podocytes is sufficient to cause proteinuria (the leakage of protein into the urine) and glomerulosclerosis (scarring of the glomeruli), which are hallmarks of chronic kidney disease. nih.gov This suggests that NFAT activation may be a key intermediate step in the pathogenesis of certain forms of focal segmental glomerulosclerosis (FSGS). nih.gov The antiproteinuric effects of calcineurin inhibitors like Cyclosporin A may, in part, be due to their suppression of NFAT signaling in podocytes. nih.gov

Diabetic nephropathy , a major complication of diabetes and a leading cause of end-stage renal disease, is another condition where NFAT signaling is implicated. nih.govfrontiersin.org In diabetic models, NFAT2 activation is markedly increased in the glomerular podocytes. nih.gov The use of an NFAT inhibitor, 11R-VIVIT, has been shown to ameliorate diabetic nephropathy in mice by attenuating albuminuria, mesangial matrix expansion, and podocyte injury. nih.govfrontiersin.org In cultured podocytes, high glucose levels induce the nuclear accumulation of NFAT2 and the expression of the urokinase-type plasminogen activator receptor (uPA receptor), a process that is prevented by NFAT inhibition and is associated with improved filtration barrier function. frontiersin.org

NFAT signaling also plays a role in the fate of renal tubular epithelial cells (RTECs), which are crucial for kidney function. In acute kidney injury (AKI) , the apoptosis of RTECs is a major contributor to renal dysfunction. nih.govnih.gov Recent research has uncovered a pathway involving Calcium/calmodulin-dependent protein kinase II (CaMKII) and NFAT2 in regulating RTEC apoptosis. nih.gov In a model of adriamycin-induced AKI, increased CaMKII activity leads to the sequestration of the transcriptional co-activator YAP in the cytoplasm, preventing it from entering the nucleus to inhibit NFAT2-mediated apoptosis. nih.govnih.gov Inhibition of CaMKII or NFAT2 was found to alleviate RTEC apoptosis in this model. nih.gov

Furthermore, the process of renal fibrosis , the final common pathway for most chronic kidney diseases, involves complex signaling networks where inflammatory and fibrotic pathways are intertwined. nih.gov While the role of NF-κB in driving renal inflammation and fibrosis is well-established, the interplay with NFAT signaling in the broader context of chronic kidney disease progression is an active area of investigation. nih.gov Given the pro-fibrotic effects of NFAT in other organ systems, it is plausible that it also contributes to the accumulation of extracellular matrix and scarring in the kidney.

Cancer Pathogenesis (e.g., Leukemia, Solid Tumors, Cell Proliferation, Drug Resistance)

The nuclear factor of activated T-cells (NFAT) signaling pathway, initially characterized in the immune system, is now recognized as a critical regulator in the pathogenesis of various cancers. mdpi.comnih.gov Dysregulation of NFAT transcription factors has been implicated in both hematological malignancies and solid tumors, influencing cell proliferation, survival, invasion, and drug resistance. nih.govnih.gov

Overexpression and constitutive activation of NFAT isoforms are common findings in a range of human cancers. nih.govnih.gov This aberrant activity drives the transcription of genes that promote tumorigenesis. nih.gov For instance, in breast cancer, the NFAT1 isoform can induce the expression of Murine Double Minute 2 (MDM2), which in turn leads to the inactivation of the p53 tumor suppressor, thereby fostering a pro-proliferative and anti-apoptotic environment. mdpi.com In pancreatic cancer, NFAT2 has been shown to activate the transcription of the c-Myc oncogene. mdpi.com

Leukemia:

In the context of hematological malignancies, NFAT signaling plays a significant role. In T-cell acute lymphoblastic leukemia (T-ALL), NFAT activation is dependent on calcineurin, and pharmacological inhibition of this pathway can reverse cell growth and induce apoptosis. nih.gov Similarly, in chronic lymphocytic leukemia (CLL), NFAT is not only overexpressed but also constitutively activated, controlling B-cell anergy and impacting cell viability. nih.gov Studies have shown that both large B-cell lymphoma and mantle cell lymphoma constitutively express NFAT1 and NFAT2, which, in cooperation with NF-κB, control the expression of B-lymphocyte stimulator (BLyS) and contribute to survival signaling. nih.gov In acute myeloid leukemia (AML), the transcription factor NFATC2 has been identified as essential for the survival and proliferation of leukemia cells. ashpublications.orgnih.gov

Solid Tumors:

The involvement of NFAT in solid tumors is multifaceted. In breast cancer, constitutively active NFAT1 promotes cell migration and invasion. nih.gov Similarly, in gliomas, the most common type of primary brain tumor, NFATs are overexpressed and drive tumor-promoting transcription. nih.gov The inhibition of NFAT signaling has shown promise in preclinical models of various solid tumors. For example, treatment with the calcineurin inhibitor tacrolimus (FK506) has been shown to reduce tumor growth and microvascular density in a mouse model of breast cancer. nih.gov In colorectal cancer, immunosuppression with cyclosporine A, an NFAT inhibitor, has been linked to the activation of dormant tumor cells and widespread metastasis in animal models. mdpi.com

Cell Proliferation:

NFAT transcription factors are key regulators of cell cycle progression. nih.gov Depending on the cellular context and the specific isoform, NFAT can either promote or inhibit proliferation. For example, constitutively nuclear NFAT2 can induce malignant transformation and increase cell proliferation in fibroblasts, whereas nuclear localization of NFAT1 in the same cell type leads to cell cycle arrest and apoptosis. nih.gov In AML, NFATC2 is critical for the G1/S phase transition of the cell cycle. ashpublications.org

Drug Resistance:

A growing body of evidence implicates NFAT signaling in the development of drug resistance in cancer. mdpi.com In ovarian cancer, the transcription factor NFATC4 has been identified as a driver of quiescence, a state of reversible non-proliferation that contributes to chemotherapy resistance. nih.govnih.gov Treatment of ovarian cancer cells with cisplatin (B142131) leads to the nuclear translocation and activation of NFATC4, and inhibiting this pathway increases the response to chemotherapy. nih.govnih.gov Similarly, in lung cancer, the calcineurin/NFAT pathway has been shown to mediate the maintenance of tumor-initiating cells and contribute to resistance to both gefitinib (B1684475) and cisplatin. nih.gov In pediatric T-cell acute lymphoblastic leukemia, NFATc1 and NFATc2 have been implicated in supporting resistance to glucocorticoids. ashpublications.org The combination of the NFAT inhibitor cyclosporine A with the Bcr-Abl inhibitor dasatinib (B193332) has been shown to enhance the elimination of leukemia cells in a mouse model of B-cell acute lymphoblastic leukemia. nih.gov

Interactive Table: NFAT Regulators in Cancer Pathogenesis

| Compound Name | Cancer Type(s) | Key Research Findings |

| Cyclosporine A (CsA) | Leukemia (CLL, ALL), Solid Tumors (Bladder, Breast, Ovarian, Colorectal) | An immunosuppressant that inhibits the calcineurin-NFAT pathway. mdpi.comnih.govnih.gov In combination with chemotherapy, it has shown potential in overcoming drug resistance in solid tumors. nih.gov In colorectal cancer models, it has been associated with the activation of dormant tumor cells. mdpi.com It enhances the efficacy of the Bcr-Abl inhibitor dasatinib in a mouse model of ALL. nih.gov |

| Tacrolimus (FK506) | Leukemia, Solid Tumors (Breast) | A calcineurin-NFAT signaling inhibitor that has demonstrated anticancer activity in vitro and in vivo. mdpi.comnih.gov It has been shown to reduce tumor growth and microvascular density in a breast cancer mouse model. nih.gov |

| VIVIT peptide | Leukemia (CLL), Glioma | A cell-permeable peptide that selectively inhibits the calcineurin-NFAT interaction. nih.govnih.goviscabiochemicals.com It has been shown to inhibit NFAT-driven transcription in glioma cells and impact CLL cell viability. nih.govnih.gov |

| Trifluoperazine | Lung Cancer, Colorectal Cancer, Multiple Myeloma | An antipsychotic agent identified as a potential anti-cancer stem cell agent. nih.govnih.gov It has been shown to inhibit Wnt/β-catenin signaling and overcome drug resistance in lung cancer. nih.gov It also demonstrates anti-tumor effects in multiple myeloma. nih.gov |

| Kaempferol | Ovarian Cancer | A natural flavonoid that inhibits angiogenesis and VEGF expression through HIF-dependent and independent pathways, which can be influenced by NFAT signaling. |

| INCA-6 | General Cancer Research | A small molecule inhibitor that specifically blocks the interaction between calcineurin and NFAT. pnas.org |

| YZ129 | Glioblastoma | A small molecule inhibitor of the calcineurin-NFAT pathway that has shown potent anti-tumor activity against glioblastoma by inducing cell-cycle arrest and apoptosis. nih.gov |

| SOR-C13 | Solid Tumors (Breast, Ovarian, Prostate) | A peptide derived from soricidin that inhibits the TRPV6 calcium channel, which in turn suppresses NFAT activation and downstream oncogenic processes. researchgate.net |

Other Disease Models (e.g., Alzheimer's Disease, HIV-1 Replication)

Beyond its role in cancer, the dysregulation of NFAT transcription factor regulators has been implicated in the pathogenesis of other significant diseases, including neurodegenerative disorders like Alzheimer's disease and viral infections such as HIV-1.

Alzheimer's Disease:

Aberrant signaling of the calcium-dependent phosphatase calcineurin and its downstream effector, NFAT, is increasingly linked to the pathological features of Alzheimer's disease (AD), such as synaptic dysfunction, neuroinflammation, and neuronal death. nih.govnih.gov Studies of postmortem human brain tissue have revealed increased nuclear accumulation of specific NFAT isoforms in the hippocampus at different stages of AD, correlating with cognitive decline. nih.gov